molecular formula C11H12F3NO2 B11959544 propyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 18584-95-7

propyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B11959544
CAS No.: 18584-95-7
M. Wt: 247.21 g/mol
InChI Key: RJIYYMCLRACEIC-UHFFFAOYSA-N
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Description

Propyl N-[3-(trifluoromethyl)phenyl]carbamate is a synthetic carbamate compound supplied for research purposes. Carbamate derivatives are recognized as essential cholinesterase inhibitors (ChEIs) . They interact with serine hydrolases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system . Inhibiting these enzymes increases acetylcholine concentration in synapses, a mechanism relevant for investigating potential treatments for neurological disorders . Furthermore, the carbamate moiety is a robust pharmacophore in agricultural science. Recent research on novel N-aryl carbamate derivatives has demonstrated significant in vitro antifungal activities against various plant pathogenic fungi, such as Fusarium graminearum and Botrytis cinerea , suggesting their potential as lead compounds for novel antifungal agents . The 3-(trifluoromethyl)phenyl group is a common lipophilic and electron-withdrawing moiety incorporated into bioactive molecules to influence their binding properties and metabolic stability . This product is intended for research applications only, including but not limited to, biochemical assay development, enzyme inhibition studies, and as a synthetic intermediate or reference standard in medicinal and agricultural chemistry. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

CAS No.

18584-95-7

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

propyl N-[3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C11H12F3NO2/c1-2-6-17-10(16)15-9-5-3-4-8(7-9)11(12,13)14/h3-5,7H,2,6H2,1H3,(H,15,16)

InChI Key

RJIYYMCLRACEIC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Isocyanate Intermediate Formation

The classical route involves synthesizing 3-(trifluoromethyl)phenyl isocyanate as a precursor. This is typically achieved through nitration and reduction of o-chlorotrifluoromethylbenzene, followed by phosgenation. Patent CN110885298B describes an optimized nitration using acetic anhydride and concentrated nitric acid at 40–50°C, yielding 4-nitro-2-chloro-3-(trifluoromethyl)benzene with 92% purity. Subsequent reduction employs a FeCl₃/hydrazine hydrate system, avoiding hazardous iron powder and improving safety.

Phosgenation of the resulting amine with triphosgene in dichloromethane generates the isocyanate intermediate. Studies note that maintaining temperatures below 0°C during phosgenation minimizes side reactions, achieving 78–82% conversion.

Carbamate Formation via Alcoholysis

The isocyanate intermediate reacts with n-propanol under anhydrous conditions. A molar ratio of 1:1.2 (isocyanate:propanol) in toluene at 60°C for 4 hours yields propyl N-[3-(trifluoromethyl)phenyl]carbamate with 75–80% isolated yield. Catalytic dimethylaminopyridine (DMAP, 5 mol%) accelerates the reaction, reducing time to 2 hours.

Key Challenges :

  • Moisture sensitivity of isocyanates necessitates rigorous drying of solvents.

  • Residual triphosgene requires careful quenching with aqueous NaHCO₃ to prevent toxicity.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly enhances the traditional pathway. A study cited in VulcanChem’s data demonstrates that coupling the isocyanate-propanol reaction with microwave heating (100 W, 80°C) reduces reaction time to 30 minutes while maintaining 85–88% yield. Energy consumption decreases by 40% compared to conventional heating.

Solvent-Free Modifications

Recent adaptations employ solvent-free conditions under microwave irradiation. Mixing 3-(trifluoromethyl)phenyl isocyanate with excess n-propanol (1:1.5 molar ratio) and irradiating at 100°C for 15 minutes achieves 90% conversion, eliminating toluene and simplifying purification.

Green Synthesis via Hofmann Rearrangement

One-Pot Two-Step Methodology

A sustainable approach reported by MDPI involves Hofmann rearrangement of 3-(trifluoromethyl)benzamide:

  • N-Chlorination : Treating the amide with Oxone® and KCl in water at 25°C for 2 hours.

  • Rearrangement and Trapping : Adding n-propanol and NaOH to generate the carbamate directly.
    This method achieves 70–75% yield with water as the sole solvent, avoiding toxic phosgene derivatives.

Advantages Over Conventional Routes

  • Eliminates hazardous isocyanate handling.

  • Reduces waste: E-factor (kg waste/kg product) drops from 8.2 (traditional) to 2.5.

Alternative Pathways and Recent Innovations

Carbamate Exchange Reactions

Patent WO1998011054A1 describes transesterification of methyl N-[3-(trifluoromethyl)phenyl]carbamate with n-propanol using Ti(OiPr)₄ as a catalyst. At 120°C, this method achieves 65% yield but requires high-boiling solvents like diglyme.

Enzymatic Catalysis

Preliminary studies using Candida antarctica lipase B (CAL-B) in tert-butanol show promise. At 50°C, the enzyme catalyzes carbamate formation from phenyl chloroformate and n-propanol with 55% conversion, though scalability remains unproven.

Comparative Analysis of Synthesis Methods

Method Conditions Yield Time E-Factor
Traditional IsocyanateToluene, 60°C, DMAP75–80%4 h8.2
Microwave-AssistedSolvent-free, 100 W, 80°C85–88%0.5 h3.1
Green HofmannWater, 25°C, Oxone®/KCl70–75%3 h2.5
Enzymatictert-Butanol, 50°C, CAL-B55%24 h4.8

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane:ethyl acetate, 4:1) remains standard, but recent protocols favor recrystallization from ethanol/water (3:1), achieving 99% purity with a single crystallization.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (t, J=8 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 6.20 (s, 1H, NH), 4.10 (t, J=6.8 Hz, 2H, OCH₂), 1.70 (sextet, J=7.2 Hz, 2H, CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1320 cm⁻¹ (C-F) .

Chemical Reactions Analysis

Types of Reactions

Propyl N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Recent studies have shown that carbamate derivatives, including propyl N-[3-(trifluoromethyl)phenyl]carbamate, exhibit significant antimicrobial properties. For instance, a study evaluated the activity of various carbamate derivatives against Mycobacterium tuberculosis and other mycobacterial strains. The findings indicated that modifications in the chemical structure, such as the incorporation of trifluoromethyl groups, enhanced the compounds' efficacy against these pathogens .

1.2 Antifungal Properties

The compound has also been tested for antifungal activity. A study synthesized several carbamate derivatives and assessed their efficacy against plant fungal pathogens. The results demonstrated that certain derivatives exhibited strong antifungal activity, with inhibition rates exceeding 60% at specific concentrations. The presence of trifluoromethyl groups was noted to improve lipophilicity and stability, contributing to enhanced biological activity .

1.3 Analgesic Potential

In addition to its antimicrobial and antifungal properties, this compound may have analgesic effects. Research into similar compounds has suggested that specific structural modifications can lead to multitarget activity, potentially offering pain relief through various mechanisms .

Agricultural Applications

2.1 Ectoparasite Control

The compound is being explored as a long-term control agent for ectoparasites in animals. Its systemic properties make it suitable for use in veterinary medicine, targeting pests effectively while minimizing environmental impact .

2.2 Agrochemical Development

The incorporation of trifluoromethyl groups into agrochemicals has been shown to enhance their effectiveness. The structural modifications can improve the compounds' metabolic stability and bioavailability, making them promising candidates for developing new pesticides or herbicides .

Material Science Applications

3.1 Synthesis of Novel Materials

Research indicates that this compound can serve as a precursor for synthesizing novel materials with desirable properties. For example, the compound's unique chemical structure allows for the development of advanced polymers or coatings with enhanced durability and chemical resistance .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various carbamate derivativesEnhanced efficacy against Mycobacterium tuberculosis with trifluoromethyl substitutions
Antifungal Activity AssessmentTested against plant fungal pathogensSignificant inhibition rates observed; structural modifications improved activity
Analgesic Potential ResearchInvestigated pain relief mechanismsCompounds showed multitarget activity suggesting analgesic effects
Ectoparasite Control StudyLong-term control agents for animalsEffective systemic preparations for pest management
Material Science ApplicationSynthesis of novel materialsPotential for advanced polymers with improved properties

Mechanism of Action

The mechanism of action of propyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting the growth of fungi and bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among carbamate analogs include:

  • Substituents on the carbamate nitrogen : Methyl, ethyl, or tert-butyl groups.
  • Ester chain length : Propyl, ethyl, or methyl esters.
  • Position of the trifluoromethyl group : Meta (3-) vs. para (4-) substitution on the phenyl ring.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents CAS Number Key Properties/Applications References
Propyl N-[3-(trifluoromethyl)phenyl]carbamate C₁₁H₁₂F₃NO₂ Propyl ester, 3-CF₃ phenyl N/A Target compound
tert-Butyl (tosyloxy)(3-(2-CF₃-phenyl)propyl)carbamate C₂₂H₂₆F₃NO₅S tert-Butyl, tosyloxy, 2-CF₃ phenyl N/A Synthetic intermediate (Mitsunobu reaction)
Propamocarb (Propyl N-[3-(dimethylamino)propyl]carbamate) C₉H₂₀N₂O₂ Dimethylamino propyl 24579-73-5 Fungicide (high water solubility)
Ethyl N-methyl-N-[3-phenyl-3-(4-CF₃-phenoxy)propyl]carbamate C₂₁H₂₂F₃NO₄ Ethyl methyl, phenoxy, 4-CF₃ phenyl N/A Drug impurity; lipophilic
Cinacalcet hydrochloride (non-carbamate analog) C₂₂H₂₂F₃N·HCl α-methyl, 3-CF₃-phenylpropyl 364782-34-3 Calcium receptor modulator

Key Observations :

  • Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability (e.g., Ethyl N-methyl-N-[3-phenyl-3-(4-CF₃-phenoxy)propyl]carbamate) .
  • Synthetic Utility : Tosyloxy-substituted carbamates (e.g., ) act as intermediates for further functionalization via nucleophilic substitution .
  • Biological Activity: Propamocarb’s dimethylamino group improves water solubility, favoring fungicidal action, whereas trifluoromethyl analogs may target hydrophobic binding pockets .

Biological Activity

Propyl N-[3-(trifluoromethyl)phenyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C11H12F3N1O2
  • CAS Number : 18584-95-7
  • IUPAC Name : Propyl N-(3-(trifluoromethyl)phenyl)carbamate

Synthesis

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)aniline with propyl chloroformate under basic conditions. This method allows for the efficient formation of the carbamate linkage.

Antifungal Activity

Recent studies have highlighted the antifungal properties of carbamate derivatives. In a study evaluating various carbamates, including this compound, it was found that several derivatives exhibited significant antifungal activity against plant pathogens. The structure–activity relationship (SAR) indicated that the presence of the trifluoromethyl group enhances antifungal efficacy. For example, a related compound demonstrated an EC50 value of 12.50 μg/mL against Fusarium graminearum .

Inhibition of Enzymatic Activity

The compound's mechanism of action may involve the inhibition of specific enzymes that are crucial for pathogen survival. The trifluoromethyl group is known to increase lipophilicity, facilitating better membrane penetration and interaction with target enzymes .

Cytotoxicity and Anticancer Potential

In vitro studies have also suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group has been associated with enhanced potency in inhibiting cancer cell proliferation . For instance, compounds with similar structures have shown promising results in disrupting MYC/MAX interactions in cancer cells, leading to reduced tumor growth .

Case Studies

  • Antifungal Evaluation : A series of carbamate derivatives were tested for antifungal activity against multiple strains, with this compound showing inhibition rates exceeding 60% at concentrations as low as 50 μg/mL .
  • Cytotoxicity Assessment : In a study involving various cancer cell lines, this compound demonstrated selective cytotoxicity, particularly against prostate cancer cells. The compound's ability to inhibit MYC/MAX complex formation was noted as a significant mechanism contributing to its anticancer effects .

Comparative Analysis

The following table summarizes key biological activities and properties compared to other similar compounds:

Compound NameAntifungal EC50 (μg/mL)Cytotoxicity (IC50 μM)Mechanism of Action
This compound12.506.0Inhibition of enzyme activity and MYC/MAX disruption
Carbamate Derivative A16.655.0Cell membrane disruption
Carbamate Derivative B20.008.5Apoptosis induction

Q & A

Basic: What are optimized synthetic routes for propyl N-[3-(trifluoromethyl)phenyl]carbamate, and how do reaction conditions influence yield?

Answer:
A common method involves coupling 3-(trifluoromethyl)aniline with propyl chloroformate in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIEA) and a catalyst like 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) under reflux (60–72 hours) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. For example, THF’s aprotic nature enhances nucleophilic attack, while DMAP accelerates carbamate formation by activating the chloroformate. Post-reaction purification via liquid-liquid extraction (e.g., ethyl acetate and 3N HCl) and column chromatography ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is essential for confirming the trifluoromethyl group’s presence (δ ~ -60 ppm). ¹H NMR resolves the propyl chain (δ 0.9–1.7 ppm) and aromatic protons (δ 7.2–7.8 ppm).
  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles, while ORTEP-III generates thermal ellipsoid diagrams to visualize atomic displacement . High-resolution data (>0.8 Å) are recommended to avoid ambiguities in the trifluoromethyl group’s orientation .

Advanced: How can structural disorder or twinning in crystallographic data be addressed during refinement?

Answer:
Crystallographic disorder, common in flexible groups like the propyl chain, is resolved using SHELXL’s PART instruction to model split positions . For twinning (e.g., from non-merohedral crystals), the TWIN/BASF commands in SHELXL refine twin laws and scale factors. Robustness is validated via R-factor convergence (<5% difference between R₁ and wR₂) and a Flack parameter near 0 .

Advanced: What methodologies are used to investigate the compound’s biological activity, such as enzyme inhibition?

Answer:

  • In vitro assays: Competitive binding studies with fluorogenic substrates (e.g., 4-methylumbelliferyl carbamate) quantify inhibition constants (Kᵢ) via fluorescence quenching .
  • Molecular docking: Tools like AutoDock Vina model interactions with target enzymes (e.g., acetylcholinesterase), focusing on hydrogen bonding with the carbamate oxygen and hydrophobic contacts with the trifluoromethyl group .
  • In vivo models: For pesticidal activity (suggested by structural analogs in ), larval mortality assays in Spodoptera frugiperda assess LC₅₀ values under controlled humidity and temperature .

Intermediate: How does the trifluoromethyl group influence the compound’s stability under acidic or oxidative conditions?

Answer:
The electron-withdrawing trifluoromethyl group enhances hydrolytic stability by reducing electron density at the carbamate carbonyl. However, under strong acids (e.g., H₂SO₄), the carbamate bond may cleave via protonation of the carbonyl oxygen. Oxidative stability is tested using H₂O₂ (3–30%) at 40–60°C, with degradation monitored via HPLC. Fluorine’s inductive effect also mitigates radical-mediated degradation .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction: Software like Schrödinger’s QikProp calculates logP (lipophilicity; ~3.5 for this compound) and permeability (Caco-2 cell model). The trifluoromethyl group reduces metabolic clearance by CYP450 enzymes, as predicted via cytochrome P450 docking .
  • Free-energy perturbation (FEP): Quantifies binding affinity changes upon modifying the propyl chain or aryl substituents .

Basic: What chromatographic methods ensure purity and identity validation post-synthesis?

Answer:

  • Reverse-phase HPLC: C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve impurities. Retention times are compared against standards .
  • GC-MS: Electron ionization (70 eV) identifies volatile byproducts (e.g., propyl alcohol) via fragmentation patterns .

Advanced: How are contradictions between spectroscopic and crystallographic data resolved?

Answer:
Discrepancies (e.g., NMR-indicated symmetry vs. asymmetric crystal packing) are addressed by:

Validating NMR sample purity (e.g., no residual solvents affecting shifts).

Re-refining crystallographic data with SHELXL’s restraints for bond distances/angles .

Cross-validating with DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts from the crystal structure .

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